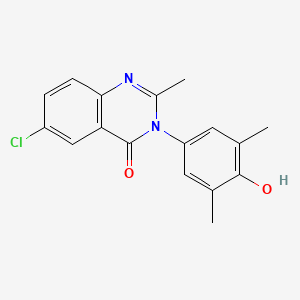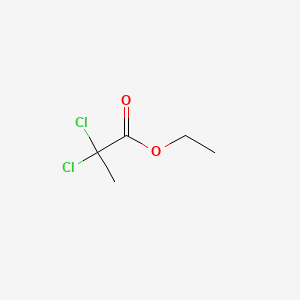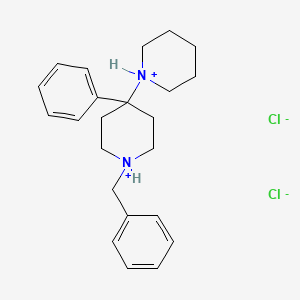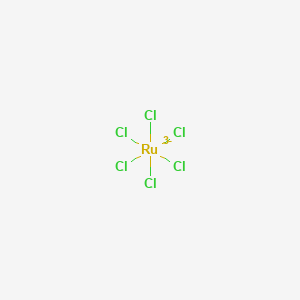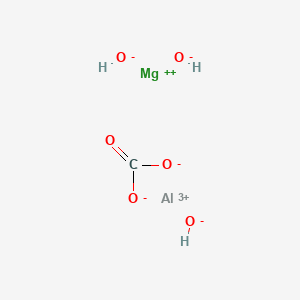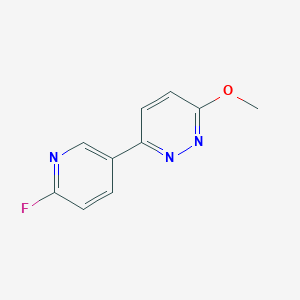
3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a fluoro-pyridyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluoro-Pyridyl Group: The fluoro-pyridyl group can be introduced through a nucleophilic substitution reaction using a fluoro-pyridine derivative.
Methoxylation: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor antagonists.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-pyridyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the methoxy group can modulate the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Fluoro-3-pyridyl)-pyridazine
- 3-(6-Fluoro-3-pyridyl)-6-hydroxy-pyridazine
- 3-(6-Fluoro-3-pyridyl)-6-ethoxy-pyridazine
Uniqueness
3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine is unique due to the presence of both a fluoro-pyridyl group and a methoxy group, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various scientific applications.
Properties
CAS No. |
1015481-15-8 |
|---|---|
Molecular Formula |
C10H8FN3O |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
3-(6-fluoropyridin-3-yl)-6-methoxypyridazine |
InChI |
InChI=1S/C10H8FN3O/c1-15-10-5-3-8(13-14-10)7-2-4-9(11)12-6-7/h2-6H,1H3 |
InChI Key |
ATOGCPJGCSWANG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CN=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



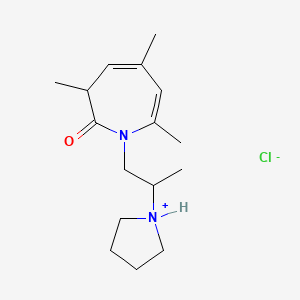
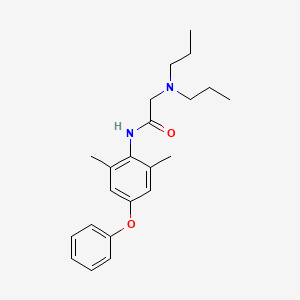
![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)
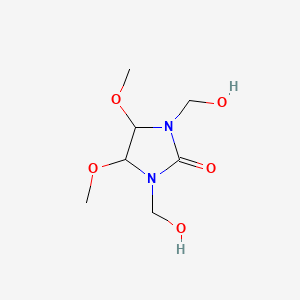
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)
